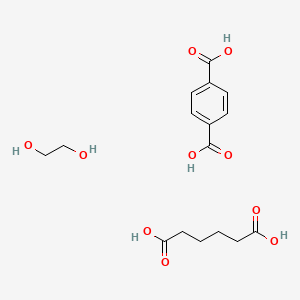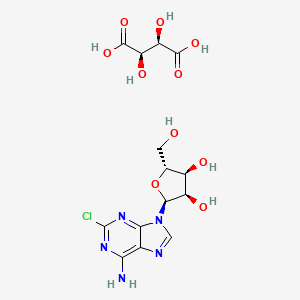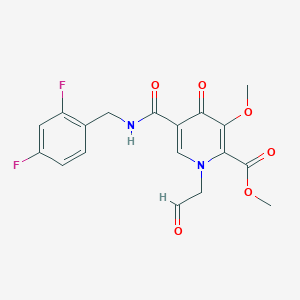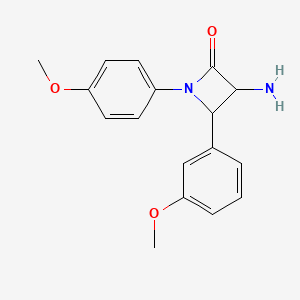
Ethane-1,2-diol;hexanedioic acid;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diol: , hexanedioic acid , and terephthalic acid are three distinct chemical compounds that play significant roles in various industrial and scientific applications. Terephthalic acid is a white crystalline solid used predominantly in the manufacture of polyethylene terephthalate (PET) plastics and fibers .
Méthodes De Préparation
Ethane-1,2-diol
Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol in the presence of an acid or base catalyst . The reaction can be represented as:
C2H4O+H2O→HOCH2CH2OH
Hexanedioic acid
. The process involves multiple steps, including the conversion of cyclohexanol to cyclohexanone and subsequent nitrosation and cleavage of the C-C bond.
Terephthalic acid
Terephthalic acid is synthesized through the oxidation of p-xylene using air in the presence of a cobalt-manganese catalyst. The reaction is carried out at high temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Ethane-1,2-diol
Ethane-1,2-diol undergoes various chemical reactions, including oxidation, esterification, and polymerization. Common reagents include potassium permanganate for oxidation and carboxylic acids for esterification . Major products include oxalic acid from oxidation and polyethylene glycol from polymerization.
Hexanedioic acid
Hexanedioic acid can undergo reactions such as esterification, amidation, and polymerization. It reacts with alcohols to form esters and with amines to form amides . In polymerization reactions, it forms nylon-6,6 when reacted with hexamethylenediamine .
Terephthalic acid
Terephthalic acid primarily undergoes esterification and polymerization reactions. It reacts with ethylene glycol to form polyethylene terephthalate (PET), a widely used plastic .
Applications De Recherche Scientifique
Ethane-1,2-diol
Ethane-1,2-diol is used in scientific research as a cryoprotectant in biological studies, a solvent in chemical reactions, and a precursor in the synthesis of various polymers . It is also used in the study of hydrogen bonding and molecular interactions .
Hexanedioic acid
Hexanedioic acid is extensively used in the production of nylon-6,6, which is a crucial material in the textile and automotive industries . It is also used in the synthesis of plasticizers, lubricants, and adhesives .
Terephthalic acid
Terephthalic acid is primarily used in the production of PET plastics and fibers, which are essential in the packaging and textile industries . It is also used in the synthesis of liquid crystal polymers and as a precursor in the manufacture of various resins .
Mécanisme D'action
Ethane-1,2-diol
Ethane-1,2-diol exerts its effects through hydrogen bonding and molecular interactions. It acts as a cryoprotectant by forming hydrogen bonds with water molecules, preventing the formation of ice crystals . In chemical reactions, it serves as a nucleophile due to the presence of hydroxyl groups .
Hexanedioic acid
Hexanedioic acid acts as a dicarboxylic acid, participating in condensation reactions to form polymers. Its mechanism involves the formation of amide or ester bonds with diamines or diols, respectively .
Terephthalic acid
Terephthalic acid functions as a dicarboxylic acid, reacting with diols to form polyesters. Its mechanism involves esterification reactions, where the carboxyl groups react with hydroxyl groups to form ester bonds .
Comparaison Avec Des Composés Similaires
Ethane-1,2-diol
Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its higher toxicity and lower viscosity compared to propylene glycol .
Hexanedioic acid
Similar compounds include glutaric acid and pimelic acid. Hexanedioic acid is unique due to its optimal chain length, which provides the best balance of flexibility and strength in nylon-6,6 .
Terephthalic acid
Similar compounds include isophthalic acid and phthalic acid. Terephthalic acid is unique due to its symmetrical structure, which provides superior crystallinity and mechanical properties in PET .
Propriétés
Numéro CAS |
25748-37-2 |
|---|---|
Formule moléculaire |
C16H22O10 |
Poids moléculaire |
374.34 g/mol |
Nom IUPAC |
ethane-1,2-diol;hexanedioic acid;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
Clé InChI |
DUANVEQFURTVAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Numéros CAS associés |
25748-37-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)



![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)

![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)
![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)





